molecular formula C20H24FN3O3S B2738916 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide CAS No. 897618-55-2

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide

Cat. No. B2738916
CAS RN: 897618-55-2
M. Wt: 405.49
InChI Key: GKHTWPNQRIEGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can greatly influence its properties and interactions. Unfortunately, the specific molecular structure analysis for “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide” is not available in the current resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can influence its behavior in different environments. For “this compound”, the available resources do not provide specific information on its physical and chemical properties .

Scientific Research Applications

Radiolabeled Antagonists for Neurotransmitter Studies

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide, through related compounds, has been pivotal in advancing our understanding of neurotransmitter systems, especially serotonin receptors. For instance, research with [18F]p-MPPF, a radiolabeled antagonist, facilitates the study of 5-HT1A receptors, a subtype of serotonin receptors, using positron emission tomography (PET). This research encompasses the synthesis, radiochemistry, and application in animal models and humans, providing insights into the serotonergic neurotransmission (Plenevaux et al., 2000).

Antibacterial Applications

The structural modification of piperazine derivatives, including those similar to the chemical , has been shown to yield compounds with significant antibacterial properties. Research demonstrates the synthesis and evaluation of novel piperazine derivatives with enhanced antibacterial activities against various pathogens, indicating potential applications in combating bacterial infections (Wu Qi, 2014).

Adenosine Receptor Antagonists

Derivatives similar to this compound have been developed as potent adenosine A2B receptor antagonists. These compounds, through their high affinity and selectivity, contribute to the understanding and potential therapeutic targeting of adenosine receptors, which play critical roles in inflammation, cardiovascular diseases, and cancer (Borrmann et al., 2009).

Dopamine Receptor Ligands

The exploration of benzamide derivatives, such as PB12 and its modifications, has led to the identification of potent and selective ligands for dopamine D3 receptors. These findings are instrumental in the development of new therapeutic agents targeting neuropsychiatric disorders by modulating the dopaminergic system (Leopoldo et al., 2002).

PET Imaging Agents

The chemical structure of interest is related to compounds used in the development of brain imaging agents for PET. Studies on derivatives such as [(18)F]MPP3F show potential as brain imaging agents, offering insights into brain function and aiding in the diagnosis of neurological disorders (Mou et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The available resources do not provide specific information on the mechanism of action for "N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide" .

Future Directions

The future directions for research on “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-methylbenzamide” could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of the compound and its potential applications .

properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-4-2-3-5-19(16)20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)18-8-6-17(21)7-9-18/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHTWPNQRIEGIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.